4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes and amines followed by cyclization reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of triazole compounds are explored for their potential as drugs. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new treatments for various diseases.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Methoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
478256-09-6 |
---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-16-10-13(7-8-15(16)23)11-19-22-17(20-21-18(22)25)14-6-4-5-12(2)9-14/h4-11,23H,3H2,1-2H3,(H,21,25)/b19-11+ |
InChI Key |
DARMOOFSZFZRDG-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.